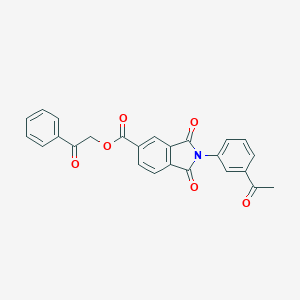![molecular formula C24H18N4O2 B340181 N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide](/img/structure/B340181.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide is a complex organic compound that features a biphenyl core with two pyridine-4-carboxamide groups attached at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with pyridine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and pyridine rings.
Reduction: Reduced amide groups to amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar structure but with different substitution patterns on the biphenyl core.
4,4’-bipyridine derivatives: Compounds with bipyridine cores that exhibit different chemical and physical properties.
Uniqueness
Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C24H18N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[4-(pyridine-4-carbonylamino)phenyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c29-23(19-9-13-25-14-10-19)27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-24(30)20-11-15-26-16-12-20/h1-16H,(H,27,29)(H,28,30) |
InChI Key |
XNJSGAADEFNRJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(3-{4-[(3,4-dimethoxybenzoyl)amino]phenoxy}phenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B340100.png)
![7-[(2-Chlorophenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B340104.png)





![2-Oxo-2-phenylethyl 1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}isoindoline-5-carboxylate](/img/structure/B340117.png)

![4-[4-(Isobutoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B340120.png)
![2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B340121.png)

